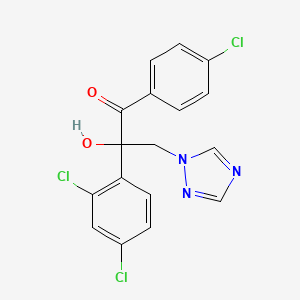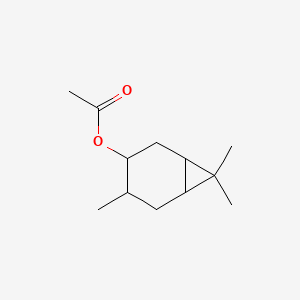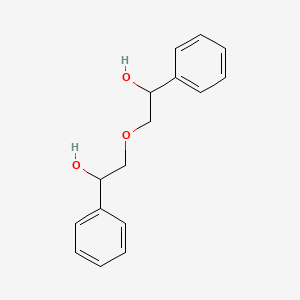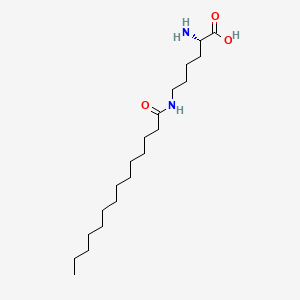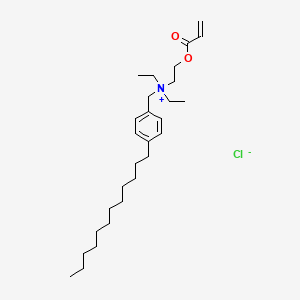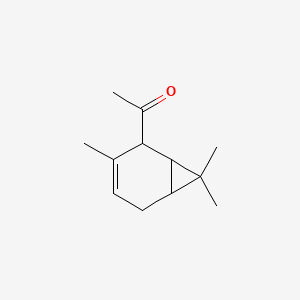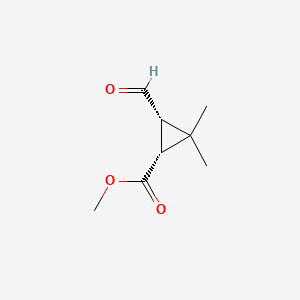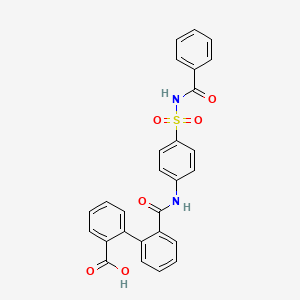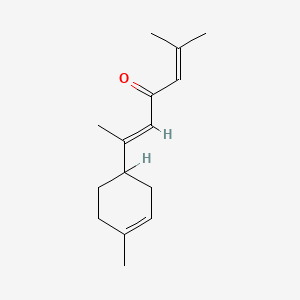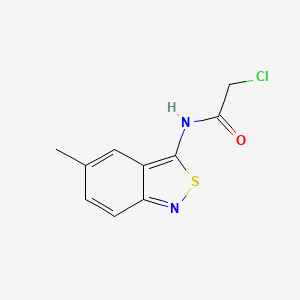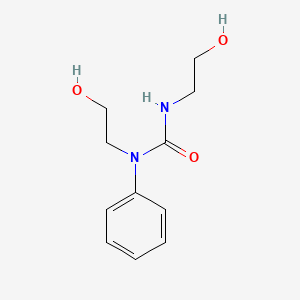
Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- typically involves the reaction of phenyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phenyl isocyanate} + \text{Diethanolamine} \rightarrow \text{Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl-} ]
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is scaled up using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the phenyl group.
N,N’-Bis(2-hydroxyethyl)urea: Another derivative of urea with two hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is unique due to the presence of both hydroxyethyl and phenyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
属性
CAS 编号 |
20074-78-6 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
1,3-bis(2-hydroxyethyl)-1-phenylurea |
InChI |
InChI=1S/C11H16N2O3/c14-8-6-12-11(16)13(7-9-15)10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H,12,16) |
InChI 键 |
SWXNDPQYFHRZPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



